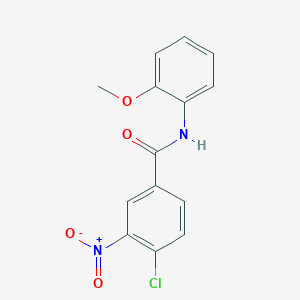

4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives similar to 4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide involves complex organic synthesis routes that often include nitration, acylation, and substitution reactions. For instance, derivatives have been synthesized and characterized by techniques such as H-1 NMR, C-13 NMR, MS, and IR spectroscopy, alongside X-ray diffraction methods to establish detailed structural insights (He, Yang, Hou, Teng, & Wang, 2014).

Molecular Structure Analysis

The molecular structure of these compounds is meticulously analyzed using single-crystal X-ray diffraction and density functional theory (DFT) calculations. Such analyses reveal intricate details about the spatial arrangement of atoms, molecular geometry, and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Chemical Reactions and Properties

Chemical reactivity and properties of compounds like 4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide are investigated through various chemical reactions and spectroscopic analyses. Studies have demonstrated selective formation of products through reactions with specific reagents, highlighting the compound's chemical behavior under different conditions (Shtamburg et al., 2012).

Physical Properties Analysis

The physical properties of these compounds, including their crystal structure and spectroscopic characteristics, are closely examined to understand their stability, electronic structure, and potential applications. The role of molecular interactions, such as hydrogen bonding and pi-pi stacking, in influencing the physical stability and properties of the compound is of particular interest (He, Yang, Hou, Teng, & Wang, 2014).

Chemical Properties Analysis

Investigations into the chemical properties are facilitated by various spectroscopic techniques and theoretical calculations. These studies provide insights into the electronic configuration, reactivity patterns, and interaction mechanisms of the compound at the molecular level. Understanding these chemical properties is vital for predicting the behavior of the compound in different chemical environments and for potential applications in various fields (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One application of derivatives similar to 4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide is in corrosion inhibition. Mishra et al. (2018) explored the effects of electron-withdrawing and electron-releasing substituents on the corrosion inhibition efficiency of N-Phenyl-benzamide derivatives for mild steel in an acidic environment. The study found that methoxy substituents enhance inhibition efficiency, providing insights into the design of corrosion inhibitors (Mishra et al., 2018).

Synthesis and Characterization

He et al. (2014) reported on the synthesis, crystal structure, and spectroscopic properties of a compound closely related to 4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide. The study also investigated the compound's antitumor activity, indicating its potential in medicinal chemistry (He et al., 2014).

Crystal Engineering

Saha et al. (2005) discussed molecular tapes mediated by strong hydrogen bonds and weak halogen interactions in complexes involving nitrobenzamide derivatives. This work underlines the importance of these compounds in crystal engineering and the design of materials with specific properties (Saha et al., 2005).

Protein Crosslinking

Jelenc et al. (1978) proposed 4-nitrophenyl ethers, related in functionality to 4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide, as high-yield photoreagents for protein crosslinking and affinity labeling. This application is crucial in biochemistry for studying protein interactions and functions (Jelenc et al., 1978).

Safety and Hazards

The safety and hazards associated with this compound are indicated by the GHS07 symbol, with hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280a), and if inhaled, removing the person to fresh air and keeping them comfortable for breathing (P304+P340) .

Eigenschaften

IUPAC Name |

4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O4/c1-21-13-5-3-2-4-11(13)16-14(18)9-6-7-10(15)12(8-9)17(19)20/h2-8H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESZQUOYTFDLOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5526015.png)

![(4aR*,7aS*)-1-ethyl-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5526037.png)

![N,N-dimethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5526044.png)

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5526055.png)

![3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5526059.png)

![5-[4-(methylthio)benzylidene]-3-{[4-(methylthio)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5526062.png)

![2-(4-biphenylyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5526068.png)

![N-{(3S*,4R*)-1-[(1-phenylcyclopentyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5526069.png)

![6-{[(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)(methyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5526084.png)

![{4-[(2-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5526090.png)